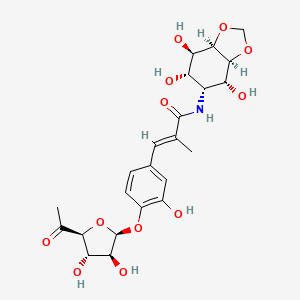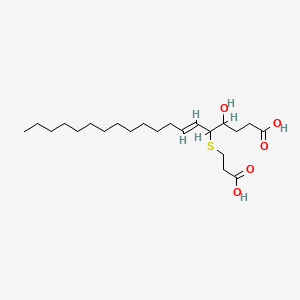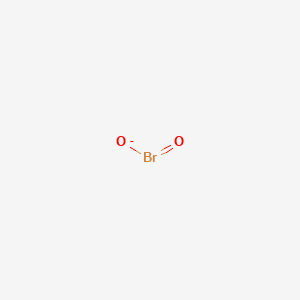
Bromite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromite is a monovalent inorganic anion obtained by deprotonation of bromous acid. It is a bromine oxoanion and a monovalent inorganic anion. It is a conjugate base of a bromous acid.
Applications De Recherche Scientifique
1. Water Treatment and Environmental Implications
Bromite is involved in water treatment processes, particularly in the formation of bromate during ozonation of water containing bromide. A study by Fischbacher et al. (2015) revealed that bromate formation is a multistep process, resulting from the reaction of ozone with bromite. The study emphasized that this reaction occurs not by oxygen transfer as previously thought, but via electron transfer. This finding has significant implications for understanding and managing the formation of potentially carcinogenic bromate in drinking water treatment processes (Fischbacher et al., 2015).
2. Electrochemistry and Disinfection By-Products
In the context of electrolysis and disinfection, Bergmann et al. (2011) explored the formation of bromate and perbromate during bromide electrolysis using boron-doped diamond (BDD) anodes. This research is crucial for understanding the by-products of drinking water electrolysis for disinfection, including the potential formation of bromate and perbromate under certain conditions (Bergmann et al., 2011).
3. Kinetics and Reaction Mechanisms
Madsen (2003) conducted a study on the kinetics of bromite reduction by hexacyanoferrate(II) in a basic solution. Understanding the kinetics and mechanism of such reactions is vital for applications in chemical processing and environmental remediation (Madsen, 2003).
4. Plant Uptake and Environmental Tracing
Research by Xu et al. (2004) investigated the uptake of bromide by wetland plants, which has implications for using bromide as a tracer in environmental studies. The findings indicate the need to consider plant uptake when using bromide in tracer experiments, especially in vegetated wetland systems (Xu et al., 2004).
5. S(IV) Reductions and Chemical Interactions
Huff Hartz et al. (2003) focused on the reactions of bromite with aqueous S(IV), which is first order in both reactants and general-acid catalyzed. This research is important for understanding the chemical interactions in various environmental and industrial contexts (Huff Hartz et al., 2003).
Propriétés
Numéro CAS |
15477-77-7 |
|---|---|
Nom du produit |
Bromite |
Formule moléculaire |
BrO2- |
Poids moléculaire |
111.9 g/mol |
Nom IUPAC |
bromite |
InChI |
InChI=1S/BrHO2/c2-1-3/h(H,2,3)/p-1 |
Clé InChI |
DKSMCEUSSQTGBK-UHFFFAOYSA-M |
SMILES |
[O-]Br=O |
SMILES canonique |
[O-]Br=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



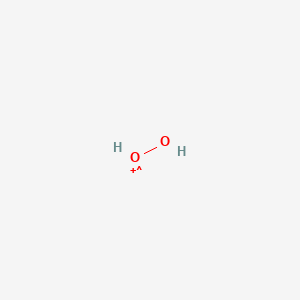


![4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)
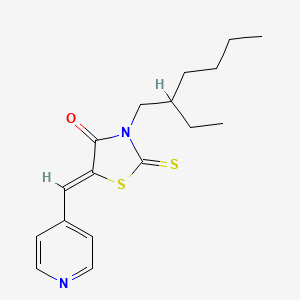
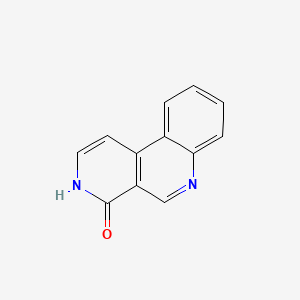
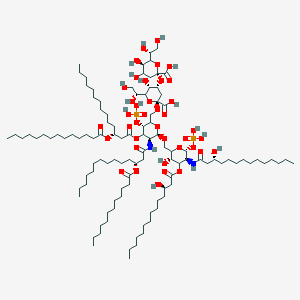


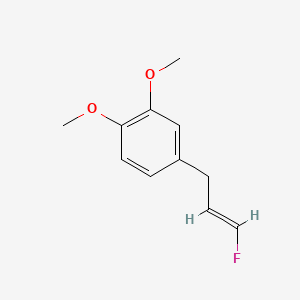
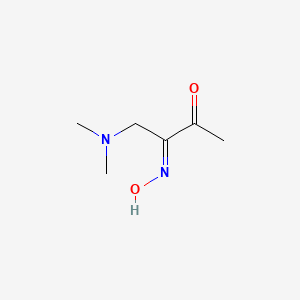
![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 4,5,8,10,12,13,13a,13b-decahydro-4,5-dihydroxy-4,5-dimethyl-3-(1-methylethyl)-, (3R,4R,5R,13aR,13bR)-](/img/structure/B1237783.png)
